N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide is a complex organic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an efficient and environmentally friendly approach. Another method involves the use of aryl ketone derivatives and 2-aminopyrimidine, catalyzed by gold nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of green solvents and recyclable catalysts is also a consideration for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These actions contribute to its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Imidazo[1,2-a]pyrimidine derivatives: Known for their wide range of medicinal applications, including antiviral and antibacterial activities.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide stands out due to its specific structural features that allow for diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H17N3O/c25-21(13-16-7-2-1-3-8-16)22-18-10-6-9-17(14-18)19-15-24-12-5-4-11-20(24)23-19/h1-12,14-15H,13H2,(H,22,25) |
InChI Key |
MEQWUYZHVSTUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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